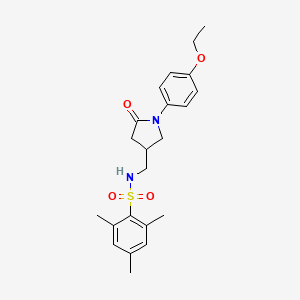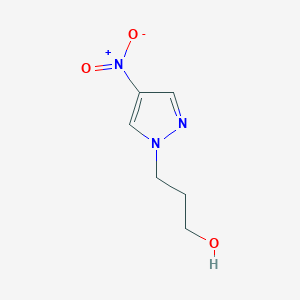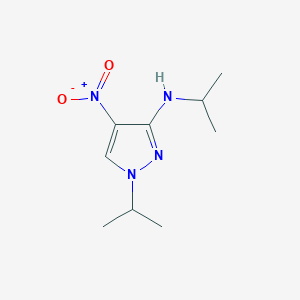![molecular formula C10H16Cl2N2O2S B2875118 3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione dihydrochloride CAS No. 1172845-35-0](/img/structure/B2875118.png)
3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its CAS number 1172845-35-0, is a research chemical . It has a molecular formula of C10H16Cl2N2O2S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2S.2ClH/c13-15(14)5-3-10(8-15)12-7-9-2-1-4-11-6-9;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H . This indicates the presence of a pyridinylmethyl group attached to a thiolane ring, which is further functionalized with an amino group and two dioxides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.22 . It is a powder at room temperature . The melting point is reported to be between 198-199 degrees Celsius .Applications De Recherche Scientifique
Metal Coordination and Biological System Models
- The synthesis and characterization of a N2S(alkylthiolate)-coordinated Pb2+ compound, which serves as a model for Pb-cysteine interactions in proteins, highlight the relevance of such compounds in understanding metal coordination within biological systems. The study by Andersen et al. (2006) provides insight into the structural aspects of three-coordinate lead in biological contexts, emphasizing distorted trigonal-planar geometry around the Pb center and short Pb-S bond lengths, which are critical for modeling lead's biochemical interactions (Andersen et al., 2006).
Chemical Synthesis and Molecular Interactions
- Samanta et al. (2016) discussed the oxidation of thiols to disulfides in the presence of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) under mild, metal-free conditions. This research contributes to the understanding of chemical processes involving pyridinyl compounds and their application in synthesizing disulfides, which are significant in various chemical and biological processes (Samanta et al., 2016).
Potential Biological Activities
- Bayrak et al. (2009) explored the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This research indicates the potential biological applications of pyridinyl compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Chemosensors and Metal Ion Detection
- Patil et al. (2017) synthesized vitamin K3 derivatives incorporating pyridinyl motifs for chemosensor applications towards nickel(II) and copper(II) ions. These compounds exhibit selective binding and sensing abilities, highlighting their utility in environmental and analytical chemistry for detecting metal ions (Patil et al., 2017).
Safety and Hazards
According to the available safety data, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.2ClH/c13-15(14)5-3-10(8-15)12-7-9-2-1-4-11-6-9;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVATNRSCNWYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2875039.png)


![2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2875042.png)
![3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2875044.png)


![(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875050.png)
![4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide](/img/structure/B2875053.png)
![N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
![(2R)-2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride](/img/structure/B2875058.png)